Androgen receptor antagonist 1 is a compound under investigation for its potential therapeutic applications in treating prostate cancer, particularly castration-resistant prostate cancer. It functions by inhibiting the androgen receptor, a critical component in the progression of prostate cancer, where androgens such as testosterone promote tumor growth. The compound is part of a broader class of androgen receptor antagonists that aim to block the action of androgens at the receptor level, thus preventing cancer cell proliferation.
The development of androgen receptor antagonist 1 has been informed by various studies that explore the mechanisms of androgen receptor signaling and the design of novel antagonists. Research indicates that this compound, along with others in its class, has been synthesized and tested for efficacy against prostate cancer cell lines, demonstrating varying degrees of antagonist activity.
Androgen receptor antagonist 1 is classified as a non-steroidal antiandrogen. This classification is significant as it distinguishes it from steroidal antiandrogens, which can have different mechanisms of action and side effects. Non-steroidal antiandrogens like this compound are designed to compete with androgens for binding to the androgen receptor without activating it.
The synthesis of androgen receptor antagonist 1 typically involves several key steps:
One notable method involves the use of thiohydantoin derivatives as starting materials. These compounds can undergo deprotonation followed by hydroxyalkylation to introduce necessary side chains. Subsequent cyclization reactions are employed to form the core structure of androgen receptor antagonist 1, often yielding racemic mixtures that may require further resolution.
The molecular structure of androgen receptor antagonist 1 features a complex arrangement that allows for effective binding to the androgen receptor. It typically includes:
Crystallographic studies and computational modeling have been utilized to elucidate the three-dimensional structure of this compound when bound to the androgen receptor. These studies help in understanding how structural modifications can impact biological activity.
Androgen receptor antagonist 1 participates in several chemical reactions during its synthesis:
Each reaction step is carefully controlled for temperature and pressure to maximize yield and minimize side reactions. For example, lithiation followed by electrophilic addition is a common strategy used in synthesizing complex organic molecules like this antagonist.
The mechanism by which androgen receptor antagonist 1 exerts its effects involves several key steps:
Studies have shown that compounds like androgen receptor antagonist 1 can significantly reduce androgen-mediated transcriptional activity in vitro, highlighting their potential effectiveness against resistant forms of prostate cancer.
Androgen receptor antagonist 1 typically exhibits:
Key chemical properties include:
Relevant data from characterization studies provide insights into how these properties influence biological activity and pharmacokinetics.
Androgen receptor antagonist 1 has several potential applications in scientific research and clinical settings:
Competitive antagonists bind the Androgen Receptor ligand-binding domain with higher affinity than endogenous androgens (testosterone or dihydrotestosterone), preventing physiological activation. Structurally diverse antagonists like enzalutamide, apalutamide, and darolutamide occupy the binding pocket through distinct interactions: enzalutamide forms hydrogen bonds with Asn705 and hydrophobic contacts with Leu704 and Trp741, while darolutamide’s unique polar interactions enhance its antagonistic profile [1] [5] [10]. This occupancy sterically hinders androgen access and stabilizes an inactive receptor conformation. Resistance emerges via mutations (e.g., T878A, F877L) that enlarge the binding pocket or enable antagonist-to-agonist switching, as observed with the F877L mutation conferring enzalutamide agonism [5] [7].
Table 1: Competitive Androgen Receptor Antagonists and Their Binding Characteristics
Compound | Binding Affinity (Relative to DHT) | Key Binding Residues | Resistance Mutations |
---|---|---|---|
Enzalutamide | 2-5 fold higher | Asn705, Leu704, Trp741 | F877L, T878A |
Apalutamide | Comparable to enzalutamide | Leu704, Met895, Phe764 | W742C, F877L |
Darolutamide | 25-fold higher than enzalutamide | Arg752, Thr877 via water network | F877L (still antagonistic) |
Bisphenol A | Low affinity (antiandrogenic at high µM) | Leu704, Met895 | None characterized |
Bisphenol A exemplifies environmental antiandrogens acting via competitive inhibition. Though its binding affinity is ~10,000-fold lower than dihydrotestosterone, molecular dynamics simulations confirm it disrupts dihydrotestosterone-induced Androgen Receptor stabilization by weakening interactions with co-chaperones like heat shock protein 90 [6].
Helix-12 (H12) repositioning is critical for Androgen Receptor antagonism. Agonists stabilize H12 over the ligand-binding pocket to form a coactivator-binding surface (activation function-2, AF-2). Antagonists like enzalutamide and apalutamide contain bulky extensions (e.g., enzalutamide’s terminal fluorophenyl group) that sterically clash with H12, forcing it into an extended conformation incompatible with coactivator recruitment [5] [8]. Accelerated molecular dynamics simulations reveal that enzalutamide binding near H11-H12 loop residues (Phe876, Leu880) induces H12 displacement by >10 Å, whereas bicalutamide primarily destabilizes the H1-H3 loop without major H12 shifts [8]. The F876L mutation mitigates this clash by creating space for H12 to adopt an agonist-like position over enzalutamide, converting it to a partial agonist [5] [8].
The Androgen Receptor DNA-binding domain dimer interface (primarily residues Glu27, Lys31, Lys34) facilitates functional homodimerization for DNA binding. Peptidomimetics like VNPP433-3β and Au-AR pep-PROTAC bind this interface, disrupting dimer formation and subsequent genomic signaling [7] [10]. VNPP433-3β reduces Androgen Receptor occupancy on androgen-response elements by >80% in chromatin immunoprecipitation assays and inhibits castration-resistant prostate cancer xenograft growth at 10 mg/kg/day [10]. Similarly, Au-AR pep-PROTAC conjugates deliver PROTAC molecules selectively to Androgen Receptor-expressing cells, inducing dimerization-disruption and degradation simultaneously [7].
The intrinsically disordered Androgen Receptor N-terminal domain contains activation function-1 (AF-1), essential for transcriptional activity. EPI-7386 (a second-generation "aniten") binds AF-1 with 20-fold higher cellular potency than predecessor EPI-506, blocking interactions with transcriptional co-regulators like SRC-3 and P300 [6] [10]. This inhibition remains effective against constitutively active Androgen Receptor splice variants (e.g., Androgen Receptor variant 7) lacking the ligand-binding domain. Bisphenol A also indirectly impairs N-terminal domain function by accelerating Androgen Receptor protein turnover via proteasomal degradation, reducing total Androgen Receptor levels by 40–60% within 6 hours in LNCaP cells [6].
Table 2: Non-Ligand-Binding Domain Androgen Receptor Inhibitors and Their Mechanisms
**Compound/Class | Target Domain | Mechanism of Action | Efficacy Against Splice Variants |
---|---|---|---|
EPI-7386 | N-terminal domain (AF-1) | Blocks coactivator recruitment | Yes (Androgen Receptor variant 7) |
VNPP433-3β | DNA-binding domain | Disrupts dimerization interface | Yes |
Au-AR pep-PROTAC | DNA-binding domain | Disrupts dimerization & induces degradation | Yes |
Niclosamide analogs | N-terminal domain? | Downregulates Androgen Receptor variant 7 | Androgen Receptor variant 7-specific |
Selective Androgen Receptor degraders (SARDs) and PROteolysis TArgeting Chimeras (PROTACs) combine antagonism with degradation induction. SARDs (e.g., UT-34) contain an Androgen Receptor ligand-binding domain binder linked to an E3 ligase recruiter, reducing Androgen Receptor levels by >90% in enzalutamide-resistant cells at 1 µM [7] [10]. PROTACs like ARV-110 (bicalutamide-based) and ARCC-4 (enzalutamide-based) recruit von Hippel-Lindau or cereblon E3 ubiquitin ligases, respectively, achieving DC50 values (degradation concentration 50%) of 1–5 nM. ARV-110 degrades both full-length Androgen Receptor and Androgen Receptor variant 7, suppressing tumor growth in 22Rv1 xenografts (expressing Androgen Receptor variant 7) by 70% at 30 mg/kg/day [7] [10].
Androgen Receptor turnover is ubiquitin-proteasome system-dependent. Antagonists like bicalutamide and enzalutamide increase Androgen Receptor ubiquitination by modulating E3 ligases (MDM2, CHIP) or deubiquitinases (USP26). Molecular dynamics simulations reveal that enzalutamide binding exposes Androgen Receptor lysine residues (e.g., Lys845, Lys847) to ubiquitination, enhancing proteasomal degradation [7] [8]. Bisphenol A exploits this system by disrupting Androgen Receptor–heat shock protein 90 complexes, leading to proteasomal degradation without ubiquitination [6]. Conversely, Androgen Receptor variant 7 resistance correlates with reduced E3 ligase engagement; PROTACs overcome this by forced ubiquitination, demonstrating synergistic antitumor effects when combined with N-terminal domain inhibitors [7] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1